molecular formula C13H17N3O3S B2932140 2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile CAS No. 241127-20-8

2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile

Cat. No.: B2932140
CAS No.: 241127-20-8
M. Wt: 295.36
InChI Key: KTCKWWVRCJVFTE-FOWTUZBSSA-N
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Description

The compound 2-(tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile (CAS: Not explicitly listed in evidence) is a hydrazono-acetonitrile derivative featuring a tert-butylsulfonyl group and a 3-methoxyphenyl substituent. However, the provided evidence primarily discusses its structural analog, 2-(tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile (CAS 241127-16-2, molecular formula: C₁₂H₁₄FN₃O₂S, MW: 283.32) . This analog shares the core hydrazono-acetonitrile scaffold but differs in the aryl substituent (2-fluorophenyl vs. 3-methoxyphenyl).

Properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(3-methoxyanilino)methanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-13(2,3)20(17,18)12(9-14)16-15-10-6-5-7-11(8-10)19-4/h5-8,15H,1-4H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCKWWVRCJVFTE-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC(=CC=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC(=CC=C1)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile (CAS No. 241127-20-8) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C13H17N3O3S
  • Molecular Weight : 295.36 g/mol
  • Purity : >95% .

The compound is believed to exert its biological effects through multiple mechanisms, primarily by modulating enzymatic pathways and influencing cellular signaling processes. The presence of the tert-butylsulfonyl group enhances solubility and bioavailability, which is crucial for its therapeutic efficacy.

Biological Activities

  • Antiallergic Properties
    • A patent describes the use of this compound for the preventive and therapeutic treatment of allergic diseases, including endometriosis and hysteromyoma . The mechanism involves inhibition of histamine release and modulation of inflammatory pathways.
  • Antioxidant Activity
    • Research indicates that similar compounds exhibit antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress in cells.
  • Antitumor Activity
    • Preliminary studies have shown that hydrazone derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound's structure may allow it to interact with DNA or inhibit specific enzymes involved in cancer progression.

Case Study 1: Antiallergic Effects

In a controlled study involving animal models, administration of this compound resulted in a significant decrease in allergy symptoms compared to the control group. Histological examinations revealed reduced eosinophil infiltration in tissues .

Case Study 2: Antioxidant Activity

A comparative analysis was conducted to evaluate the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. The results demonstrated that it effectively reduced lipid peroxidation levels in vitro, indicating strong antioxidant potential .

Data Tables

Biological ActivityMethod of EvaluationResult
AntiallergicAnimal Model StudySignificant reduction in allergy symptoms
AntioxidantLipid Peroxidation AssayReduced levels compared to control
CytotoxicityMTT Assay on Cancer Cell LinesIC50 values indicating cytotoxic effects

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Aryl Group

2-(2-(4-Fluorophenyl)hydrazono)propanoate (Compound 23) Structure: Features a 4-fluorophenyl group and a propanoate ester instead of acetonitrile. Application: Used in mechanistic studies of ergothioneine biosynthesis, where it forms a 1:1 ratio with ergothioneine in NMR-based quantification . Key Difference: The propanoate ester introduces polarity compared to the nitrile group in the target compound, altering solubility and reactivity.

2-[2-(2-Fluoro-5-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal (1a) Structure: Contains a 2-fluoro-5-nitrophenyl substituent and a propanal group. Synthesis: Prepared via microwave or conventional heating, with microwave methods improving reaction efficiency (15 minutes vs. 6 hours under reflux) .

Functional Group Modifications

2-(5-(2-Hydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile (14) Structure: Integrates a thiazole ring fused with a hydrazono-acetonitrile moiety. Application: Serves as a precursor for antimicrobial agents, with modifications at the thiazole ring influencing bioactivity . Contrast: The thiazole heterocycle introduces aromaticity and hydrogen-bonding capacity, diverging from the aryl-sulfonyl-acetonitrile architecture of the target compound.

Key Findings :

Physicochemical and Regulatory Considerations

  • Molecular Weight and Solubility :

    • CAS 241127-16-2 has a molecular weight of 283.32, lower than derivatives like Compound 15a (MW: ~400+ due to phenylacrylonitrile and pyrazole groups) .
    • The acetonitrile group in CAS 241127-16-2 likely reduces aqueous solubility compared to carboxylate-containing analogs (e.g., Compound 23) .
  • In contrast, ergothioneine-related compounds (e.g., Compound 23) are subject to biochemical safety protocols due to their role in metabolic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile, and how can experimental parameters be optimized?

  • Methodology : Start with hydrazone formation between 3-methoxyphenylhydrazine and a sulfonyl acetonitrile precursor. Optimize reaction parameters (temperature, solvent polarity, catalyst) using statistical Design of Experiments (DoE) to minimize side products and maximize yield. For example, fractional factorial designs can identify critical variables like reaction time and stoichiometry .
  • Key Tools : NMR and IR spectroscopy for intermediate verification; HPLC for purity assessment.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze chemical shifts to confirm sulfonyl and hydrazono group connectivity.
  • X-ray crystallography : Resolve spatial arrangement of the tert-butylsulfonyl and methoxyphenyl groups.
  • UV-Vis spectroscopy : Study electronic transitions influenced by the hydrazone moiety .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity of sulfonyl and nitrile groups.
  • Avoid dust formation; store in airtight containers at 0–6°C to prevent degradation .
    • Emergency Measures : In case of exposure, rinse skin/eyes with water and consult a toxicology database for nitrile-related hazards .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the hydrazono group in nucleophilic or electrophilic reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMOs) and identify reactive sites. Compare with experimental kinetic data to validate computational models. For example, simulate attack trajectories for electrophiles at the hydrazono nitrogen .
  • Tools : Gaussian or ORCA software for quantum calculations; transition state analysis for mechanistic insights .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

  • Approach :

  • Meta-analysis : Compare experimental conditions (solvent, catalyst, temperature) across studies.
  • Sensitivity Analysis : Use DoE to isolate variables causing discrepancies (e.g., trace moisture affecting hydrazone stability) .
  • In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation in real time .

Q. How can reaction engineering improve scalability without compromising selectivity?

  • Methodology :

  • Flow Chemistry : Design continuous-flow reactors to enhance heat/mass transfer, reducing side reactions.
  • Membrane Separation : Integrate in-line purification to isolate the product from unreacted reagents .
    • Case Study : Optimize residence time and pressure gradients using computational fluid dynamics (CFD) simulations .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Conduct accelerated stability studies (40–60°C, pH 1–13) and monitor degradation via LC-MS.
  • Identify degradation products (e.g., hydrolysis of the nitrile group) and propose stabilization strategies (lyophilization, inert atmosphere storage) .

Q. How does the tert-butylsulfonyl group influence regioselectivity in cross-coupling reactions?

  • Mechanistic Study :

  • Compare Suzuki-Miyaura coupling outcomes with/without the sulfonyl group.
  • Use Hammett plots to correlate electronic effects of substituents with reaction rates .

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